N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring a thiophene ring, a pyrazinyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and indole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common methods include:
N-acylation reactions: Reacting activated thiophene derivatives with indole-2-carboxamide under controlled conditions.
Cross-coupling reactions: Utilizing palladium-catalyzed reactions to couple thiophene and pyrazinyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the pyrazinyl group to form corresponding amines.
Substitution Reactions: Replacement of functional groups on the indole or thiophene rings with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the development of new materials with desirable properties, such as enhanced thermal stability and electronic conductivity.
Biology: Biologically, N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been explored for its therapeutic properties. It may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for further research in pharmaceuticals.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high performance and durability.
Mechanism of Action
The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Thiophene derivatives: Compounds containing thiophene rings, such as methiopropamine.
Indole derivatives: Compounds with indole nuclei, such as various indole alkaloids.
Pyrazinyl compounds: Compounds featuring pyrazinyl groups, such as pyrazinamide.
Uniqueness: N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide stands out due to its unique combination of thiophene, pyrazinyl, and indole moieties. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-18(14-10-12-4-1-2-5-13(12)22-14)21-11-15-17(20-8-7-19-15)16-6-3-9-24-16/h1-10,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZGKXWKBHLXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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